Lipophilic Ligand Efficiency (LLE) Optimization via Direct 2-Pyridyl Substitution Compared to Trifluoromethylpyridyloxy Analogues
The target compound exhibits a computed XLogP3-AA of 1.4 [1], which is substantially lower than the estimated XLogP values (>2.9) for its 4-trifluoromethylpyridin-2-yloxy analogue (CAS 2034242-17-4; BenchChem listing) and the 3-fluorophenyl analogue. This difference in lipophilicity, when normalized by molecular weight, translates to a superior predicted LLE profile, suggesting that the target compound may offer a more favorable balance between potency and physicochemical properties in lead optimization campaigns [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 (PubChem computed) |
| Comparator Or Baseline | (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone; XLogP estimated >2.9 based on structural analogues and increased molecular weight (341.29 g/mol). |
| Quantified Difference | ΔXLogP ≥ 1.5 units lower for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1] |
Why This Matters
Lower lipophilicity is associated with reduced promiscuity, improved aqueous solubility, and better developability profiles, making the target compound a more attractive starting point for hit-to-lead optimization than its trifluoromethylated analogue.
- [1] PubChem Compound Summary for CID 71801547, (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone. XLogP3-AA = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71801547 (accessed 2026-04-29). View Source
